![molecular formula C24H44O2Si B15173215 Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane CAS No. 920753-80-6](/img/structure/B15173215.png)
Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane is an organosilicon compound with the molecular formula C24H44O2Si. This compound is characterized by the presence of a silane group bonded to an ethoxy group, which is further connected to a phenyldecyl group. The compound is notable for its unique structure, which combines the properties of both organic and inorganic components, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane typically involves the reaction of triethylsilane with 2-[(1-phenyldecyl)oxy]ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is designed to maximize efficiency and minimize waste. Advanced purification techniques, such as distillation and chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved in its action include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
Triethylsilane: A simpler silane compound with similar reducing properties.
Diphenylsilane: Contains phenyl groups instead of the phenyldecyl group.
Triphenylsilane: Features three phenyl groups attached to the silicon atom.
Uniqueness
Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane is unique due to the presence of the phenyldecyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with organic molecules are required, such as in drug delivery and advanced material synthesis.
特性
CAS番号 |
920753-80-6 |
|---|---|
分子式 |
C24H44O2Si |
分子量 |
392.7 g/mol |
IUPAC名 |
triethyl-[2-(1-phenyldecoxy)ethoxy]silane |
InChI |
InChI=1S/C24H44O2Si/c1-5-9-10-11-12-13-17-20-24(23-18-15-14-16-19-23)25-21-22-26-27(6-2,7-3)8-4/h14-16,18-19,24H,5-13,17,20-22H2,1-4H3 |
InChIキー |
QFLVBCCHMCFHGM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C1=CC=CC=C1)OCCO[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-Benzothiazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B15173135.png)
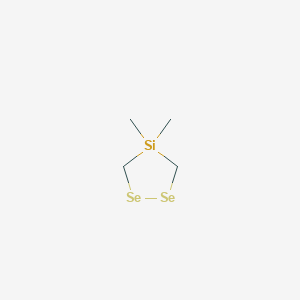

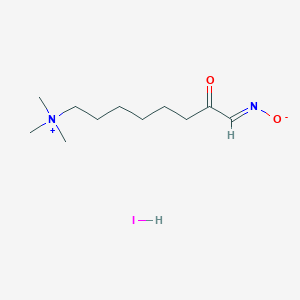
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-](/img/structure/B15173156.png)
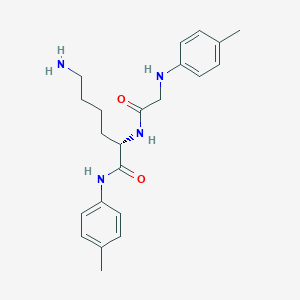
![N~3~-[(4-Chlorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B15173175.png)
![2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B15173186.png)
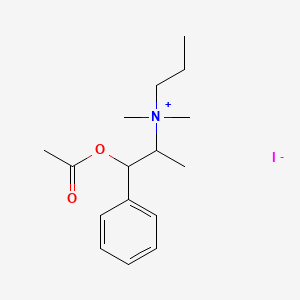
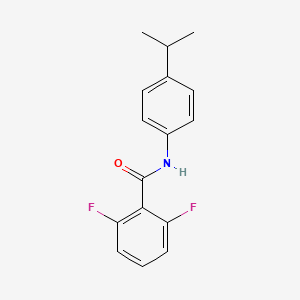
![N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide](/img/structure/B15173218.png)
![4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL](/img/structure/B15173221.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
